2-Thiophen-2-YL-cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

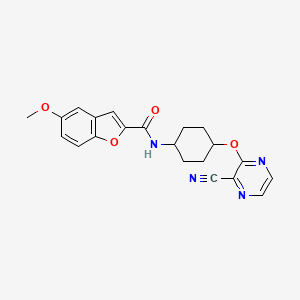

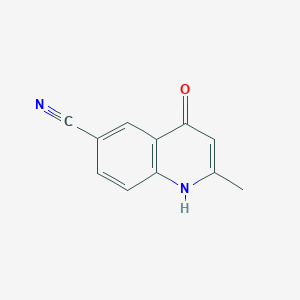

2-Thiophen-2-YL-cyclopropanecarboxylic acid is a chemical compound with the linear formula C8H8O2S . It has a molecular weight of 168.22 . The compound is an off-white solid .

Synthesis Analysis

The synthesis of a similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves a two-step process. First, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. Then, it reacts with 2-aminothiophene-3-carbonitrile in a N-acylation reaction .Molecular Structure Analysis

The InChI code for 2-Thiophen-2-YL-cyclopropanecarboxylic acid is 1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) . The compound’s structure is stabilized by C−H···N and N−H···N hydrogen bonds .Physical And Chemical Properties Analysis

2-Thiophen-2-YL-cyclopropanecarboxylic acid is an off-white solid .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

- Derivatives of cyclopropanecarboxylic acid, including those related to the thiophene family, have been synthesized and tested for their biological activities. Some compounds exhibited significant herbicidal and fungicidal activities, highlighting the potential of thiophene derivatives in agricultural applications (Tian et al., 2009).

Photovoltaic Applications

- Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole as a π-bridge have been synthesized, demonstrating improved light-harvesting capabilities and photovoltaic performance in dye-sensitized solar cells. This research suggests the potential of thiophene derivatives in enhancing solar energy conversion efficiency (Han et al., 2015).

Organic Electronics

- Molecular engineering of organic sensitizers incorporating thiophene units has led to materials with high incident photon to current conversion efficiency when anchored onto TiO2 film. These findings are crucial for the development of efficient solar cells (Kim et al., 2006).

Material Science

- Poly(2-thiophen-3-yl-malonic acid), a polythiophene with two carboxylic acids per repeating unit, has been synthesized and characterized. Its solubility in aqueous solutions and good thermal stability make it a candidate for applications in electrodialysis, wastewater treatment, or ion-selective membranes (Bertran et al., 2010).

Antimicrobial and Antioxidant Studies

- Thiophene derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant effects. This underscores the potential of these compounds in developing new therapeutic agents (Raghavendra et al., 2016).

Propiedades

IUPAC Name |

2-thiophen-2-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRPGJTEUOBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)cyclopropanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)

![N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2605365.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)

![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)